

An In-depth Technical Guide to 2-Methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylfuran-3-carbohydrazide

Cat. No.: B1301015

[Get Quote](#)

IUPAC Name: 2-Methylfuran-3-carboxylic acid hydrazide

This technical guide provides a comprehensive overview of **2-methylfuran-3-carbohydrazide**, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and data analysis.

Physicochemical Properties

2-Methylfuran-3-carbohydrazide is a solid organic compound with the empirical formula $C_6H_8N_2O_2$ and a molecular weight of 140.14 g/mol .^[1] Its structure consists of a furan ring substituted with a methyl group at the 2-position and a carbohydrazide group at the 3-position.

Property	Value	Reference
IUPAC Name	2-Methyl-furan-3-carboxylic acid hydrazide	
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[1]
Molecular Weight	140.14 g/mol	
Form	Solid	
SMILES String	Cc1occc1C(=O)NN	
InChI Key	ZFQJEDANHVDMLS-UHFFFAOYSA-N	

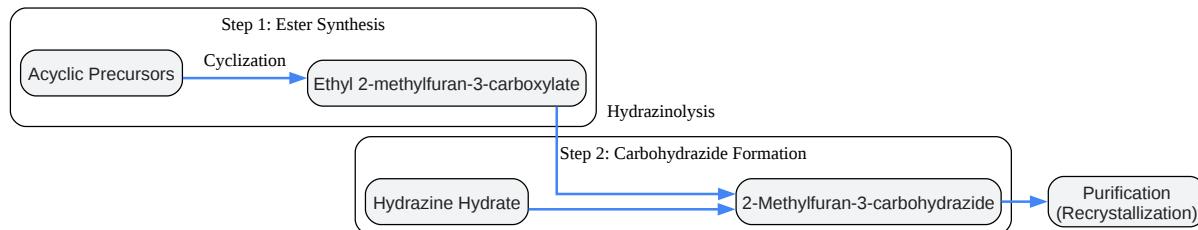
Synthesis

The synthesis of **2-methylfuran-3-carbohydrazide** is typically achieved through a two-step process. The first step involves the formation of an ester precursor, ethyl 2-methylfuran-3-carboxylate, followed by its conversion to the corresponding carbohydrazide.

Experimental Protocol: Synthesis of 2-Methylfuran-3-carbohydrazide

Step 1: Synthesis of Ethyl 2-methylfuran-3-carboxylate

A detailed experimental protocol for the synthesis of the specific precursor, ethyl 2-methylfuran-3-carboxylate, is not readily available in the reviewed literature. However, a general approach for the synthesis of substituted furan-3-carboxylate esters involves the cyclization of appropriate acyclic precursors. For instance, densely substituted furan-2,4-dicarboxylates can be prepared from (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride.


Step 2: Synthesis of 2-Methylfuran-3-carbohydrazide from Ethyl 2-methylfuran-3-carboxylate

This procedure is adapted from general methods for the synthesis of carbohydrazides from their corresponding esters.

- Materials:

- Ethyl 2-methylfuran-3-carboxylate
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Ethanol (absolute)
- Procedure:
 - Dissolve ethyl 2-methylfuran-3-carboxylate in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
 - Add an excess of hydrazine hydrate to the solution (typically 3-5 equivalents).
 - Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - After completion, allow the reaction mixture to cool to room temperature.
 - Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
 - The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield **2-methylfuran-3-carbohydrazide**.
 - Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Experimental Workflow

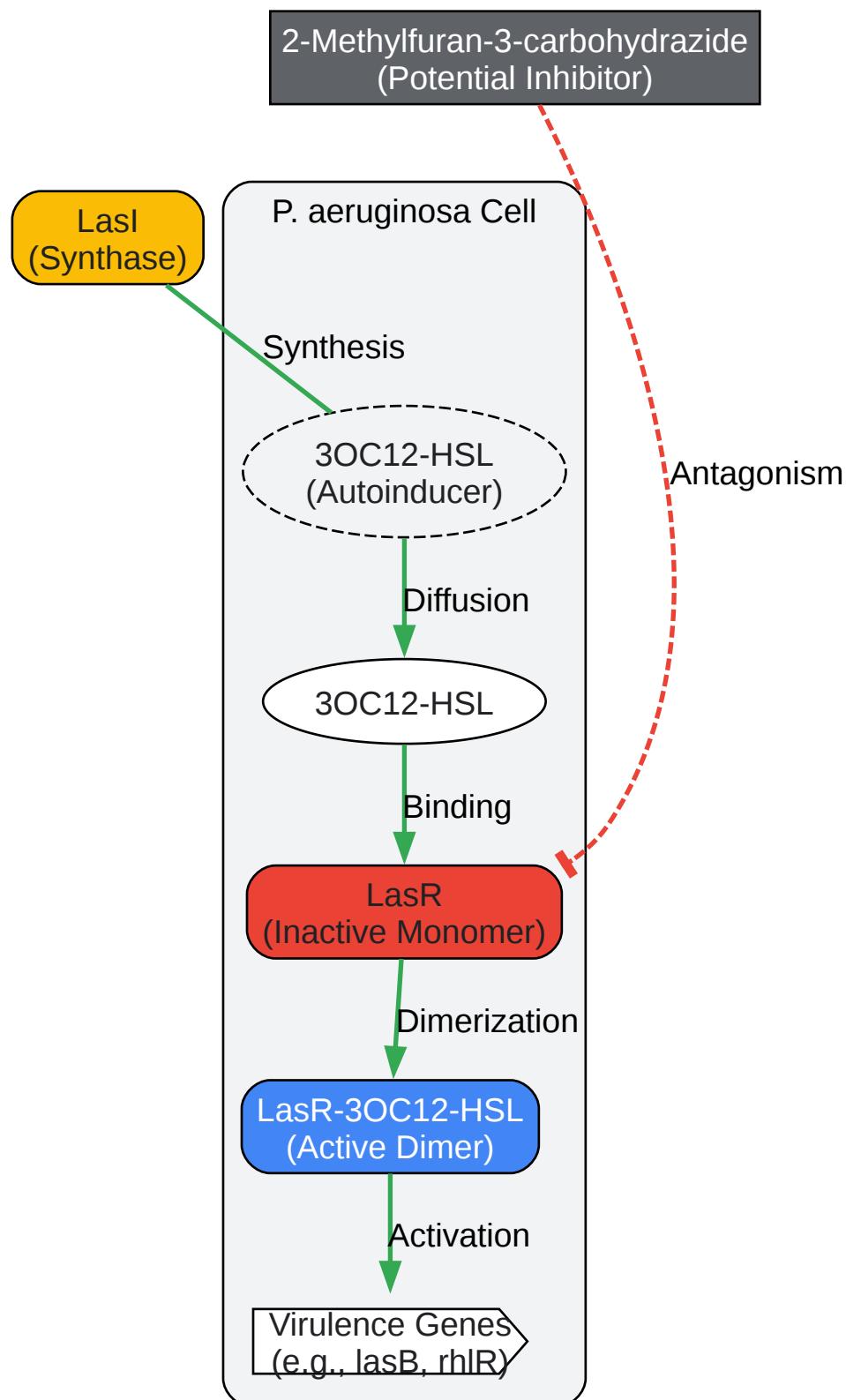
[Click to download full resolution via product page](#)

*Synthesis workflow for **2-Methylfuran-3-carbohydrazide**.*

Potential Biological Activities and Applications

While specific biological data for **2-methylfuran-3-carbohydrazide** is limited in the available literature, the broader class of furan carbohydrazide derivatives has demonstrated a range of promising biological activities. These compounds are of significant interest in drug discovery for their potential as antimicrobial, antifungal, and antibiofilm agents.

Antimicrobial and Antifungal Activity


Derivatives of furan carbohydrazides have been synthesized and evaluated for their activity against various bacterial and fungal strains. For example, Schiff bases derived from furan-2-carbohydrazide have shown notable antibacterial and antifungal properties. The mechanism of action is often attributed to the ability of these compounds to chelate metal ions essential for microbial growth or to interfere with cellular processes.

Antibiofilm Activity and Quorum Sensing Inhibition

A significant area of research for furan-based compounds is their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria such as *Pseudomonas aeruginosa*. Biofilm formation is often regulated by a cell-to-cell communication system known as quorum sensing (QS). The LasR protein is a key transcriptional regulator in the *P. aeruginosa* Las QS system. It is activated by the binding of its autoinducer molecule, N-(3-

oxododecanoyl)-L-homoserine lactone (3OC12-HSL). The activated LasR dimer then binds to specific DNA sequences, activating the transcription of virulence genes. Furan-based molecules have been shown to act as antagonists of the LasR receptor, thereby inhibiting QS and reducing virulence factor production and biofilm formation.

Signaling Pathway: *Pseudomonas aeruginosa* LasR Quorum Sensing

[Click to download full resolution via product page](#)

Proposed mechanism of action via the LasR quorum sensing pathway.

Quantitative Data on Biological Activity of Furan Carbohydrazide Derivatives

The following table summarizes the reported biological activities of various furan carbohydrazide derivatives, highlighting their potential as antimicrobial and antibiofilm agents.

Compound/Derivative	Target Organism/Assay	Activity	Reference
Furan-2-carboxamide derivatives	Pseudomonas aeruginosa biofilm	Up to 58% inhibition at 50 µM	
Thiophene/furan-1,3,4-oxadiazole carboxamides	Sclerotinia sclerotiorum	$EC_{50} = 0.140 \pm 0.034$ mg/L	
Benzofuran derivatives	Cryptococcus neoformans, Aspergillus fumigatus	Significant growth inhibition	
2-Vinylfuran derivatives	Saccharomyces cerevisiae, Candida albicans	Inhibition of energy metabolism	
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives	HeLa cell line	$IC_{50} = 62.37 \mu\text{g/mL}$	
Pathogenic bacteria	MIC = 250 µg/mL		

Experimental Protocols for Biological Assays

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[\[2\]](#)[\[3\]](#)

- Materials:

- Test compound (**2-Methylfuran-3-carbohydrazide** or its derivatives)
- 96-well microtiter plates
- Bacterial or fungal culture
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer

- Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
- Prepare a standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard).
- Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
- Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol: Antibiofilm Activity Assay (Crystal Violet Staining)

This assay quantifies the ability of a compound to inhibit biofilm formation.

- Materials:

- Test compound
- 96-well microtiter plates
- Bacterial culture capable of biofilm formation (e.g., *P. aeruginosa*)
- Appropriate growth medium (e.g., Tryptic Soy Broth)
- Crystal violet solution (0.1% w/v)
- Ethanol (95%) or acetic acid (30%)
- Plate reader

- Procedure:

- Dispense the bacterial culture into the wells of a 96-well plate containing different concentrations of the test compound.
- Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
- After incubation, gently remove the planktonic cells by washing the wells with PBS.
- Stain the adherent biofilms with crystal violet solution for 15-20 minutes.
- Remove the excess stain by washing with water.
- Solubilize the bound crystal violet with ethanol or acetic acid.
- Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader. The reduction in absorbance in the presence of the compound

compared to the control indicates antibiofilm activity.

Conclusion

2-Methylfuran-3-carbohydrazide represents a valuable scaffold for the development of novel therapeutic agents. While further research is required to fully elucidate the biological profile of the parent compound, the demonstrated antimicrobial, antifungal, and antibiofilm activities of its derivatives underscore the potential of this chemical class. The insights into its synthesis and the provided experimental protocols offer a solid foundation for future investigations in the field of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-methylfuran-3-carbohydrazide (C₆H₈N₂O₂) [pubchemlite.lcsb.uni.lu]
- 2. apec.org [apec.org]
- 3. Assessment of antimicrobial activity [protocols.io]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylfuran-3-carbohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301015#iupac-name-for-2-methylfuran-3-carbohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com